CH₂I• + O₂ Reaction Proceeds via a Bimolecular, Pressure-Independent Mechanism, in Contrast to the Third-Body-Dependent CH₂Br• + O₂ Reaction
The reaction of CH₂I• with O₂ is bimolecular and exhibits no buffer gas density dependence over the range 0.2–15 × 10¹⁷ cm⁻³ of He at 298 K, whereas the CH₂Br• + O₂ reaction falls in the third-body and fall-off region under identical conditions [1]. The measured bimolecular rate coefficient for CH₂I• + O₂ is k = (1.39 ± 0.01) × 10⁻¹² (T/300 K)^(−1.55 ± 0.06) cm³ s⁻¹ (220–450 K). In contrast, CH₂Br• + O₂ in the third-body region is described by k(CH₂Br + O₂ + He) = (1.2 ± 0.2) × 10⁻³⁰ (T/300 K)^(−4.8 ± 0.3) cm⁶ s⁻¹ (241–363 K), fitted to a Troe expression with F_cent = 0.4 [1]. This mechanistic divergence means CH₂I• oxidation kinetics can be modeled with a simple second-order rate law, whereas CH₂Br• requires explicit treatment of pressure fall-off and bath gas identity, significantly impacting computational atmospheric model complexity and accuracy.
| Evidence Dimension | Reaction order and pressure dependence of O₂ recombination at 298 K |
|---|---|
| Target Compound Data | k = (1.39 ± 0.01) × 10⁻¹² (T/300)^(−1.55) cm³ s⁻¹; no buffer gas density dependence (0.2–15 × 10¹⁷ cm⁻³ He); bimolecular regime |
| Comparator Or Baseline | CH₂Br•: k = (1.2 ± 0.2) × 10⁻³⁰ (T/300)^(−4.8) cm⁶ s⁻¹; pronounced buffer gas density dependence; third-body and fall-off region |
| Quantified Difference | Qualitative mechanistic difference: bimolecular (pressure-independent) vs. termolecular (pressure-dependent) kinetics. CH₂Br• rate coefficient is in cm⁶ s⁻¹ (third-order) vs. cm³ s⁻¹ (second-order) for CH₂I•. |
| Conditions | Tubular flow reactor coupled to photoionization mass spectrometer; pulsed laser photolysis at 193 or 248 nm; He bath gas; T = 220–450 K (CH₂I•) and 241–363 K (CH₂Br•) |
Why This Matters
For atmospheric modelers and kineticists, selecting CH₂I• over CH₂Br• eliminates the need for pressure-dependent Troe parameterization of the O₂ recombination step, reducing model complexity and removing a source of uncertainty in iodine- vs. bromine-specific oxidation networks.
- [1] Eskola AJ, Wojcik-Pastuszka D, Ratajczak E, Timonen RS. (2006) Kinetics of the reactions of CH₂Br and CH₂I radicals with molecular oxygen at atmospheric temperatures. Phys. Chem. Chem. Phys., 8(12):1416-1424. DOI: 10.1039/b516291b. PMID: 16633623. View Source
